Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate
Description
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a hydroxymethyl (-CH$_2$OH) substituent at the 5-position, methyl groups at positions 2 and 4, and an ethyl ester at position 3. Pyrrole derivatives are widely studied for their diverse chemical and biological properties, including applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10(13)9-6(2)8(5-12)11-7(9)3/h11-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSDHVPETXCHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279621 | |
| Record name | ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5430-82-0 | |
| Record name | NSC13429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 5-(hydroxymethyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of various functional groups at the methyl positions.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may exhibit biological activity, making it useful in drug discovery and development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, its activity would be determined by its interaction with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Structural and Electronic Effects
- Hydroxymethyl (-CH$_2$OH): Introduces polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility compared to non-polar analogs.
- The planar structure observed in crystallography studies suggests strong intermolecular interactions .
- Difluoromethylthio (-S-CF$_2$H) : Fluorine atoms increase lipophilicity, which may improve membrane permeability in biological systems. The compound 8e exhibits a moderate melting point (114–115°C), indicative of stable crystal packing .
- Dimethylcarbamoyl (-CON(CH$3$)$2$) : The electron-withdrawing carbamoyl group could stabilize negative charges, influencing tautomerism or binding interactions in medicinal chemistry applications .
Physicochemical and Functional Comparisons
- Melting Points : The difluoromethylthio analog (8e) melts at 114–115°C, while the formyl derivative’s planarity and hydrogen-bonding network suggest higher thermal stability .
- Solubility : The hydroxymethyl group’s polarity may improve water solubility relative to the lipophilic difluoromethylthio and ethoxycarbonyl derivatives.
- Reactivity : The formyl group’s electrophilicity makes it prone to nucleophilic attack (e.g., in Schiff base formation), whereas the hydroxymethyl group could participate in oxidation or esterification reactions.
Biological Activity
Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
This compound (CAS No: 5430-82-0) features a pyrrole ring with hydroxymethyl and ethyl substituents, contributing to its unique reactivity. The synthesis typically involves the Paal-Knorr method for pyrrole formation followed by esterification processes. The general reaction pathway includes:
- Formation of the Pyrrole Ring : Utilizing a 1,4-dicarbonyl compound with ammonia or a primary amine.
- Esterification : Reacting the carboxylic acid with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of derivatives of pyrrole compounds, including this compound. Research indicates that these compounds exhibit significant antibacterial and antifungal activities attributed to their heterocyclic structure.
- Study Findings : A series of synthesized derivatives demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, along with antifungal activity against Candida albicans. The presence of functional groups like methoxy in the structure enhanced activity levels .
| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 20 | 15 |
| Compound B | 22 | 18 |
| This compound | 25 | 20 |
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets, including enzymes and receptors. This interaction can lead to inhibition of microbial growth through disruption of cellular processes.
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrole derivatives for their antimicrobial properties. The results indicated that modifications in substituents significantly influenced their efficacy:
- Synthesis Methodology : Compounds were synthesized via cyclization reactions followed by hydrolysis and condensation reactions.
- Results : The derivatives exhibited varying degrees of antimicrobial activity, with some showing promising results for further development as therapeutic agents .
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for:
- Drug Development : Potential applications in creating new antimicrobial agents.
- Organic Synthesis : As intermediates in synthesizing more complex organic molecules.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
